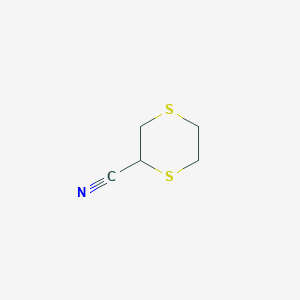

1,4-Dithian-2-carbonitril

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,4-Dithiane-2-carbonitrile and its derivatives primarily involves strategies that harness the specific heterocyclic reactivity of 1,4-dithianes. These methods aim at the controlled synthesis of carbon-carbon bonds, leveraging the unique properties of the sulfur heterocycle. Unlike their 1,3-dithiane counterparts, 1,4-dithianes, including 1,4-Dithiane-2-carbonitrile, offer attractive transformations for assembling a wide array of complex molecular architectures, from lipids and carbohydrates to various carbocyclic scaffolds (Ryckaert et al., 2023).

Molecular Structure Analysis

The molecular structure of 1,4-Dithiane-2-carbonitrile is characterized by its cyclic sulfur-containing framework, which significantly influences its chemical reactivity and properties. The preferred structure of related compounds, such as 1,4-dithiins, has attracted attention due to its non-aromatic character, despite being comprised of a cyclic 8π-electron system. This unique structure underpins the chemical behavior of 1,4-Dithiane-2-carbonitrile, enabling versatile reactions with both electrophiles and nucleophiles (Kobayashi & Gajurel, 1986).

Chemical Reactions and Properties

1,4-Dithiane-2-carbonitrile participates in various chemical reactions, leveraging its dithiane core for nucleophilic addition and cyclization processes. Its chemical properties are marked by its ability to form stable carbon-sulfur bonds and its reactivity towards electrophiles and nucleophiles. This reactivity is a cornerstone for synthesizing sulfur-containing functionalized heterocycles, demonstrating the compound's utility in organic and medicinal chemistry (Zamberlan et al., 2018).

Physical Properties Analysis

The physical properties of 1,4-Dithiane-2-carbonitrile, such as melting point, solubility, and stability, are crucial for its handling and application in synthetic chemistry. While specific data on 1,4-Dithiane-2-carbonitrile was not directly available, the physical properties of dithiane compounds generally reflect their stability and solubility in common organic solvents, which is essential for their application in synthesis reactions.

Chemical Properties Analysis

1,4-Dithiane-2-carbonitrile's chemical properties, including its reactivity and functional group transformations, are central to its role in synthesis. Its ability to undergo selective cleavage or reduction of the sulfur heterocycle to reveal a versatile C2-synthon is particularly noteworthy. This property allows for the chemoselective transformation of 1,4-Dithiane-2-carbonitrile into various functionalized compounds, underscoring its utility in creating complex molecular structures (Ryckaert et al., 2023).

Wissenschaftliche Forschungsanwendungen

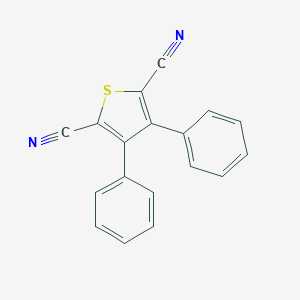

Synthese von Thiophenderivaten

Thiophen-basierte Analoga, die mit 1,4-Dithian-2-carbonitril synthetisiert werden können, haben bei einer wachsenden Zahl von Wissenschaftlern als potenzielle Klasse biologisch aktiver Verbindungen Interesse gefunden . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortgeschrittene Verbindungen mit einer Vielzahl biologischer Wirkungen zu verbessern .

Industrielle Chemie und Materialwissenschaften

Thiophenderivate, die aus this compound synthetisiert werden können, werden in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt .

Organische Halbleiter

Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Diese Moleküle können mit this compound synthetisiert werden.

Organische Feldeffekttransistoren (OFETs)

This compound kann bei der Synthese von Thiophen-basierten Molekülen verwendet werden, die bei der Herstellung organischer Feldeffekttransistoren (OFETs) eingesetzt werden .

Organische Leuchtdioden (OLEDs)

Thiophen-basierte Moleküle, die mit this compound synthetisiert werden, werden bei der Herstellung von organischen Leuchtdioden (OLEDs) eingesetzt .

Synthese komplexer molekularer Architekturen

1,4-Dithiane, einschließlich this compound, sind attraktive C2-Bausteine für die Synthese komplexer molekularer Architekturen . Die spezifische heterocyclische Reaktivität kann für die kontrollierte Synthese von Kohlenstoff-Kohlenstoff-Bindungen genutzt werden .

Safety and Hazards

The safety information for 1,4-Dithiane-2-carbonitrile indicates that it has a GHS07 signal word of "Warning" . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

1,4-Dithiane-2-carbonitrile is primarily used as a building block in the synthesis of complex molecular architectures . Its specific heterocyclic reactivity allows for the controlled synthesis of carbon-carbon bonds . This compound is particularly useful in the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .

Mode of Action

The mode of action of 1,4-Dithiane-2-carbonitrile involves its reactivity with other compounds to form carbon-carbon bonds . This reactivity is harnessed in the synthesis of complex molecular structures . The compound can be chemoselectively cleaved or reduced to reveal a versatile C2-synthon .

Biochemical Pathways

1,4-Dithiane-2-carbonitrile is involved in various synthetic applications . It is used in the synthesis of 1,4-dithianes and their derivatives at various oxidation states . The compound’s reactivity is compared to and put into context with more common synthetic building blocks, such as 1,3-dithianes and (hetero)aromatic building blocks .

Result of Action

The result of the action of 1,4-Dithiane-2-carbonitrile is the formation of complex molecular architectures . These architectures can range from lipids and carbohydrates to various carbocyclic scaffolds . The compound’s specific heterocyclic reactivity allows for the controlled synthesis of carbon-carbon bonds, contributing to the complexity of the resulting structures .

Eigenschaften

IUPAC Name |

1,4-dithiane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXUGUHLOJHQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380515 | |

| Record name | 1,4-dithiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175136-94-4 | |

| Record name | 1,4-Dithiane-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-dithiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)

![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)](/img/structure/B63669.png)

![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)

![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)